Photocyclization Efficiency of Ethyl 2-(2-formylphenoxy)acetate versus Its Acetyl Analog for Benzofuran Synthesis
Under 365 nm irradiation in DMSO, Ethyl 2-(2-formylphenoxy)acetate and related esters undergo efficient photocyclization to form hydroxychromanone and benzofuranone derivatives [1]. This reaction, which is exclusive to DMSO, proceeds with yields ranging from 27% to 91% [1]. This performance is comparable to the reaction of Ethyl 2-(2-acetylphenoxy)acetate in acetonitrile, which affords similar dihydrobenzofuranol products in yields of 40-86% [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 27-91% yield (for hydroxychromanone products) |
| Comparator Or Baseline | Ethyl 2-(2-acetylphenoxy)acetate: 40-86% yield (for dihydrobenzofuranol products) |
| Quantified Difference | Overlapping but distinct yield ranges; target compound demonstrates high efficiency in a specific solvent (DMSO) compared to the acetyl analog in acetonitrile. |
| Conditions | Irradiation at 365 nm; Target compound in DMSO; Comparator in acetonitrile |
Why This Matters
This data confirms that Ethyl 2-(2-formylphenoxy)acetate is a highly effective precursor for synthesizing valuable benzofuran and chromanone heterocycles, with yields that are competitive with or exceed those of its close acetyl analog.
- [1] Zhigileva, E. A., et al. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Org. Biomol. Chem., 2024, 22, 7848-7853. View Source
- [2] Horaguchi, T., et al. Photocyclization reactions. Part 2 Synthesis of dihydrobenzofuranols using photocyclization of ethyl 2-formylphenoxyacetates and ethyl 2-acetylphenoxyacetates. J. Heterocycl. Chem., 1991, 28(5), 1273-1280. View Source
